Dimethyl Phthalate

Description

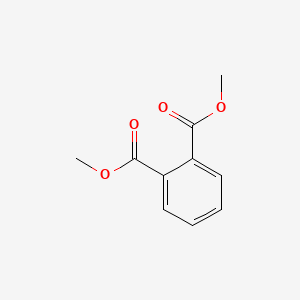

This compound is a phthalate ester, a diester and a methyl ester.

This compound has many uses, including in solid rocket propellants, plastics, and insect repellants. Acute (short-term) exposure to this compound, via inhalation in humans and animals, results in irritation of the eyes, nose, and throat. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported slight effects on growth and on the kidney from chronic oral exposure to the chemical. EPA has classified this compound as a Group D, not classifiable as to human carcinogencity.

This compound has been reported in Allium ampeloprasum, Cryptotaenia canadensis, and other organisms with data available.

This compound is a small molecule drug and has 1 investigational indication.

This compound is a phthalate ester. Phthalate esters are esters of phthalic acid and are mainly used as plasticizers, primarily used to soften polyvinyl chloride. They are found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children's toys, paints, pharmaceuticals, food products, and textiles. Phthalates are hazardous due to their ability to act as endocrine disruptors. They are being phased out of many products in the United States and European Union due to these health concerns. (L1903)

used as plasticizer in computer mouse; structure

Structure

3D Structure

Properties

IUPAC Name |

dimethyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4, Array | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022455 | |

| Record name | Dimethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl phthalate appears as a water-white liquid without significant odor. Denser than water and insoluble in water. Hence sinks in water. Flash point 300 °F. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of products including plastics, insect repellents, safety glass, and lacquer coatings., Liquid, Colorless, oily liquid with a slight, aromatic odor; Note: A solid below 42 degrees F; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a slight, aromatic odor., Colorless, oily liquid with a slight, aromatic odor. [Note: A solid below 42 °F.] | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

542.7 °F at 760 mmHg (NTP, 1992), 283.7 °C at 760 mm Hg, BP: 232.7 °C at 200 mm Hg; 210.0 °C at 100 mm Hg; 194.0 °C at 60 mm Hg; 182.8 °C at 40 mm Hg; 164.0 °C at 20 mm Hg; 147.6 °C at 10 mm Hg; 131.8 °C at 5 mm Hg; 100.3 °C at 1.0 mm Hg, 284 °C, 543 °F | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

295 °F (NTP, 1992), 146 °C, 295 °F (146 °C) (Closed cup), 146 °C c.c., 295 °F | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4,000 mg/L at 25 °C, Miscible with alcohol, ether, chloroform. Practically insoluble in petroleum ether, and other paraffin hydrocarbons., Solubility in mineral oil at 20 °C: 0.34 g/100 g, Miscible with ethanol, ethyl ether; soluble in benzene; slightly soluble in carbon tetrachloride, Readily soluble in organic solvents, alcohols, esters, ketones, chlorinated hydrocarbons. Slightly soluble in some types of mineral oil., Solubility in water, g/100ml at 20 °C: 0.43, 0.4% | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1905 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.196 at 15.6 °C/15.6 °C; 1.1940 at 20 °C/20 °C; 1.189 at 25 °C/25 °C, Bulk density 9.93 lb/gal at 68 °F., Relative density (water = 1): 1.19, 1.19 | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.69 (Air = 1), Relative vapor density (air = 1): 6.69, 6.69 | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 212.5 °F ; 5 mmHg at 269.2 °F; 10 mmHg at 297.7 °F (NTP, 1992), 0.0031 [mmHg], VP: <0.01 mm Hg at 20 °C, 3.08X10-3 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 20 °C: 0.8, 0.01 mmHg | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale yellow, Colorless, oily liquid [Note: A solid below 42 degrees F] | |

CAS No. |

131-11-3 | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phthalate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphthalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X7F5UDJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

32 °F (NTP, 1992), 5.5 °C, 32 °F, 42 °F | |

| Record name | DIMETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLPHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/212 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylphthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0228.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Core Synthesis Route: Esterification of Phthalic Anhydride

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Dimethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of this compound (DMP), a widely used chemical intermediate. The information presented herein is curated for professionals in research and development who require a deep understanding of the reaction dynamics for process optimization, catalyst development, and safety assessment.

The predominant industrial method for synthesizing this compound is the esterification of phthalic anhydride with methanol.[1] This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid, but a range of other catalysts, including Lewis acids and solid acid catalysts, have also been investigated. The overall reaction is a two-step process.

Step 1: Rapid Formation of Monomethyl Phthalate (MMP)

The first step involves the fast, non-catalytic, and essentially irreversible reaction of phthalic anhydride with one molecule of methanol. This reaction opens the anhydride ring to form the monoester, monomethyl phthalate (MMP).[2][3]

Step 2: Slower, Reversible Esterification to this compound (DMP)

The second step is a slower, reversible esterification of MMP with another molecule of methanol to produce DMP and water.[2][3] This step requires a catalyst to proceed at a practical rate. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the product and achieve high yields.

Reaction Mechanism

The acid-catalyzed esterification of phthalic anhydride with methanol proceeds through a well-established nucleophilic acyl substitution mechanism.

Mechanism of Monomethyl Phthalate Formation

The initial reaction between phthalic anhydride and methanol is a rapid alcoholysis of the anhydride.

Caption: Reaction pathway for the formation of Monomethyl Phthalate.

Mechanism of this compound Formation (Acid-Catalyzed)

The second esterification step is catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group in MMP, which activates the carbonyl carbon for nucleophilic attack by methanol.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Kinetics of this compound Synthesis

The kinetics of DMP synthesis are primarily governed by the second, slower reaction step.

Rate Law

Kinetic studies on the synthesis of this compound catalyzed by sulfuric acid have shown that the reaction is first-order with respect to monomethyl phthalate, methanol, this compound, and water under the experimental conditions investigated.[1] The rate constant is also observed to increase linearly with the concentration of the sulfuric acid catalyst.[1]

For the second step (MMP + Methanol <=> DMP + Water), the forward reaction is often considered pseudo-first-order with respect to the monomethyl phthalate concentration when methanol is in large excess.[2][3][4]

Quantitative Kinetic Data

The following table summarizes key quantitative data from various studies on the kinetics of phthalate ester synthesis.

| Parameter | Value | Catalyst | Reactants | Temperature (°C) | Source |

| Activation Energy (Ea) | 68.941 kJ/mol | Sulfuric Acid | Phthalic Anhydride + Methanol | 90-100 | [1] |

| Activation Energy (Ea) | 47.3 kJ/mol | Sulfuric Acid | Mono-2-ethylhexyl phthalate + 2-Ethylhexanol | Not Specified | |

| Pre-exponential Factor (A) | 1.66 x 10^6 dm³/(mol·min) | Sulfuric Acid | Mono-2-ethylhexyl phthalate + 2-Ethylhexanol | Not Specified | [5] |

| Reaction Order | First order w.r.t. MMP, Methanol, DMP, and Water | Sulfuric Acid | Phthalic Anhydride + Methanol | 90-100 | [1] |

| Reaction Order | Pseudo-first order w.r.t. monoester | Sulfuric Acid | Phthalic Anhydride + various alcohols | Not Specified | [2][4] |

| Equilibrium Constant (K) | 2-4 | Sulfuric Acid | Phthalic Anhydride + Methanol | 145-150 |

Note: Data for analogous phthalate ester systems are included for comparative purposes.

Experimental Protocols

Kinetic Study of DMP Synthesis

A detailed experimental protocol for investigating the kinetics of DMP synthesis is outlined below.

Caption: Workflow for a typical kinetic experiment of DMP synthesis.

Analytical Methodologies

The progress of the reaction can be monitored by determining the concentration of the reactants and products over time. Common analytical techniques include:

-

Titration: The concentration of the acidic components (phthalic anhydride and monomethyl phthalate) can be determined by titration with a standard base solution. The acid number of each sample is determined and corrected for the amount of sulfuric acid catalyst present.[5]

-

Gas Chromatography (GC): A GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can be used to separate and quantify this compound, methanol, and any potential side products.[6][7][8] This method offers high sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is another effective method for analyzing the reaction mixture.[9][10] It can separate phthalic anhydride, monomethyl phthalate, and this compound.

Influence of Reaction Conditions

Several factors significantly influence the rate and yield of this compound synthesis:

-

Temperature: Increasing the reaction temperature generally increases the reaction rate, as expected from the Arrhenius equation.

-

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the acid catalyst.[1]

-

Molar Ratio of Reactants: Using an excess of methanol can shift the equilibrium of the second reaction step towards the formation of this compound.

-

Water Removal: Continuous removal of water, a byproduct of the second esterification step, is crucial for driving the reaction to completion and achieving high yields of DMP. This is often accomplished by distillation.

Alternative Catalysts

While sulfuric acid is a common catalyst, research has explored various other catalytic systems to overcome issues like corrosion, by-product formation, and catalyst separation.

-

Lewis Acids: Complexes of titanium, zirconium, or tin can be used as alternative homogeneous catalysts.

-

Solid Acid Catalysts: Heterogeneous catalysts such as sulfated zirconia, ion-exchange resins, and zeolites offer advantages in terms of easier separation from the reaction mixture and potential for reuse. For instance, SO42-/MoO3-TiO2 has been shown to be an effective catalyst.[11]

-

Supercritical CO2: The use of supercritical carbon dioxide as a co-solvent has been shown to cause substantial rate enhancements.[12][13]

This guide provides a foundational understanding of the synthesis mechanism and kinetics of this compound. For professionals in the field, this information is critical for designing efficient and safe manufacturing processes, as well as for the development of novel catalytic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fses.oregonstate.edu [fses.oregonstate.edu]

- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 9. Separation of Phthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. glsciences.com [glsciences.com]

- 11. researchgate.net [researchgate.net]

- 12. research.utwente.nl [research.utwente.nl]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl Phthalate (CAS Number 131-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate (DMP), with the CAS number 131-11-3, is a diester of phthalic acid and methanol. It is a colorless, oily liquid with a slight aromatic odor.[1][2] DMP has been widely used as a plasticizer, in consumer products such as cosmetics and insect repellents, and as a solvent.[3][4][5] Its ubiquitous presence in the environment and potential for human exposure have prompted extensive research into its physicochemical properties, metabolism, and toxicological effects. This guide provides a comprehensive overview of the core technical data and experimental methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molar Mass | 194.184 g/mol | [3] |

| Appearance | Colorless oily liquid | [1][2][3] |

| Odor | Slight aromatic odor | [1][3] |

| Density | 1.19 g/cm³ at 20 °C | [3] |

| Melting Point | 2 °C (36 °F; 275 K) | [1][3][5][6][7][8] |

| Boiling Point | 283 to 284 °C (541 to 543 °F; 556 to 557 K) | [3] |

| Solubility in Water | 0.4% (4 g/L) at 20 °C (Poorly soluble) | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, acetone, and other organic solvents | [1] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2][3] |

| Refractive Index | n20/D 1.515 | [6][9] |

Table 2: Safety and Toxicity Data

| Property | Value | Species/Conditions | Source(s) |

| Flash Point | 146 °C (295 °F; 419 K) | Closed cup | [3][10][11][12] |

| Autoignition Temperature | 460 °C (860 °F; 733 K) | [3] | |

| Explosive Limits | 0.9% (Lower) | [3] | |

| Oral LD₅₀ | 4390 - 8200 mg/kg | Rat | [3][13] |

| Dermal LD₅₀ | >38,000 mg/kg | Rat | [3][13] |

| Carcinogenicity | Not classifiable as to human carcinogenicity (Group D) | EPA | [2][3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methyl protons of the ester groups.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, showing distinct signals for the carbonyl carbons, aromatic carbons, and methyl carbons.[1]

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

| ¹H NMR | ~7.75 | m | Aromatic protons | [14] |

| ~3.88 | s | Methyl protons (-OCH₃) | [14] | |

| ¹³C NMR | ~168.32 | Carbonyl carbon (C=O) | [1] | |

| ~132.87 | Aromatic carbon (quaternary) | [1] | ||

| ~131.97, ~128.31 | Aromatic carbons (CH) | [1] | ||

| ~52.5 | Methyl carbon (-OCH₃) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Water

This protocol outlines a general procedure for the determination of this compound in water samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 500 mL water sample in a separatory funnel, add a suitable internal standard.

-

Extract the sample three times with 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[11]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Injector Temperature: 260 °C.[15]

-

Oven Temperature Program: Initial temperature of 60 °C (hold for 1 min), then ramp at 20 °C/min to 280 °C (hold for 5 min).[15]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis, monitoring characteristic ions of DMP (e.g., m/z 163, 194). Full scan mode can be used for qualitative identification.

-

-

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound in Cosmetics

This protocol provides a general method for quantifying this compound in cosmetic products.

Methodology:

-

Sample Preparation (Ultrasonic Extraction):

-

Weigh a known amount of the cosmetic sample into a centrifuge tube.

-

Add a precise volume of methanol and extract the sample using an ultrasonic bath.

-

Centrifuge the mixture at high speed to separate the solid matrix.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[16]

-

-

HPLC Analysis:

Biological Pathways and Mechanisms

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the body, primarily through hydrolysis.

The initial and primary metabolic step for this compound is the hydrolysis of one of its ester groups, catalyzed by non-specific esterases present in various tissues, to form Monomethyl Phthalate (MMP).[4] MMP can be further hydrolyzed to phthalic acid.[4]

Toxicological Signaling Pathways

Recent studies have indicated that this compound can exert toxic effects by modulating specific signaling pathways.

In zebrafish embryos, exposure to DMP has been shown to induce cardiovascular developmental toxicity by perturbing the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways.[18]

Computational studies suggest that this compound can act as an endocrine disruptor by binding to Sex Hormone-Binding Globulin (SHBG).[6][19] SHBG is a plasma protein that binds to and transports sex hormones like testosterone and estradiol.

By binding to SHBG, DMP may compete with endogenous sex hormones, thereby altering their bioavailability and disrupting normal endocrine signaling.[6][19]

Conclusion

This technical guide provides a consolidated resource for professionals working with this compound. The summarized data in tabular format allows for quick reference, while the detailed experimental protocols offer practical guidance for analytical procedures. The visualization of metabolic and signaling pathways provides a conceptual framework for understanding the biological effects of DMP. Further research is warranted to fully elucidate the intricate mechanisms of its toxicity and to assess the long-term health implications of human exposure.

References

- 1. gene-expression-profiles-for-low-dose-exposure-to-diethyl-phthalate-in-rodents-and-humans-a-translational-study-with-implications-for-breast-carcinogenesis - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Prenatal and ancestral exposure to di(2-ethylhexyl) phthalate alters gene expression and DNA methylation in mouse ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. simultaneous-determination-of-seven-phthalates-and-four-parabens-in-cosmetic-products-using-hplc-dad-and-gc-ms-methods - Ask this paper | Bohrium [bohrium.com]

- 8. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exposure to di-(2-ethylhexyl) phthalate transgenerationally alters anxiety-like behavior and amygdala gene expression in adult male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Phthalates: toxicogenomics and inferred human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]

- 17. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induced cardiovascular developmental toxicity in zebrafish embryos by regulating MAPK and calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate (DMP) is a diester of phthalic acid and methanol, belonging to the class of organic compounds known as phthalates. It is a colorless, oily liquid with a faint, slightly aromatic odor.[1][2] Historically, DMP has found applications as a plasticizer, particularly for cellulose-based polymers, and as an insect repellent.[3][4] In the pharmaceutical and drug development sector, a thorough understanding of its physical and chemical properties is crucial for formulation development, safety assessment, and ensuring product stability. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis process.

Physical Properties of this compound

The physical properties of a compound are fundamental to its behavior in various applications. These properties dictate its state at ambient conditions, its solubility in different media, and its volatility, among other characteristics. The key physical properties of this compound are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₀O₄ | - | - |

| Molecular Weight | 194.18 | g/mol | - |

| Appearance | Colorless, oily liquid | - | Room Temperature |

| Odor | Slight, aromatic | - | - |

| Melting Point | 2 - 6 | °C | - |

| Boiling Point | 282 - 284 | °C | at 1013 hPa |

| Density | 1.19 | g/cm³ | at 20-25 °C |

| Solubility in Water | ~4 | g/L | at 20 °C |

| Solubility in Organic Solvents | Soluble | - | Ethanol, Chloroform, Acetone |

| Vapor Pressure | 0.008 - 0.01 | hPa (mmHg) | at 20 °C |

| Flash Point | 146 - 150 | °C | Closed Cup |

| Autoignition Temperature | 460 - 555 | °C | - |

| Refractive Index | ~1.515 | - | at 20 °C (n20/D) |

Chemical Properties and Reactivity of this compound

The chemical properties of this compound govern its reactivity and stability under various conditions. Understanding these properties is essential for predicting its behavior in chemical reactions, its compatibility with other substances, and its degradation pathways.

| Property | Description |

| Reactivity with Acids | Reacts with acids, which can lead to the liberation of heat along with the formation of methanol and phthalic acid.[2] |

| Reactivity with Oxidizing Agents | Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the reaction products.[2] |

| Reactivity with Bases | Interaction with caustic solutions (strong bases) generates heat.[2] |

| Hydrolysis | Can undergo hydrolysis, particularly under acidic or basic conditions, to form monomethyl phthalate and subsequently phthalic acid and methanol. |

| Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide.[2] |

| Combustibility | This compound is a combustible liquid.[5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, referencing standard testing guidelines where applicable.

Melting Point Determination (OECD TG 102)

The melting point of this compound, which is near room temperature, can be determined using the capillary method.

-

Sample Preparation: A small amount of solidified this compound is introduced into a glass capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a controlled rate.

-

Observation: The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. For a pure substance, this transition occurs over a narrow temperature range.

Boiling Point Determination (OECD TG 103)

The boiling point of this compound can be determined by distillation or using an ebulliometer.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle are assembled.

-

Procedure: The this compound sample is placed in the distillation flask. The apparatus is heated, and the liquid is brought to a boil.

-

Observation: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Density Determination (OECD TG 109)

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured at a controlled temperature.

-

The volume of the pycnometer is determined using a liquid of known density (e.g., water).

-

The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Solubility in Water (OECD TG 105)

The flask method is a common procedure for determining the water solubility of a substance like this compound.

-

Procedure: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Separation: The undissolved this compound is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Vapor Pressure Determination (OECD TG 104)

The vapor pressure of this compound can be determined using the vapor pressure balance method or the gas saturation method.

-

Gas Saturation Method:

-

A stream of inert gas (e.g., nitrogen) is passed through or over the surface of the this compound sample at a known, constant flow rate and temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping it and measuring its mass or by analyzing the gas stream.

-

The vapor pressure is calculated from the amount of vaporized substance and the volume of the gas that has passed through.

-

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids like this compound.[6]

-

Apparatus: A Pensky-Martens closed-cup tester, consisting of a test cup with a lid, a stirring device, a heat source, and an ignition source, is used.

-

Procedure: The this compound sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

-

Ignition Test: At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Autoignition Temperature Determination (ASTM E659)

This method determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[3]

-

Apparatus: A uniformly heated, closed vessel (e.g., a flask) is used.

-

Procedure: A small, measured amount of the this compound sample is injected into the heated flask.

-

Observation: The temperature of the flask is varied, and the lowest temperature at which ignition (a flame or explosion) is observed is recorded as the autoignition temperature.

Refractive Index Determination

The refractive index of this compound can be measured using a refractometer.

-

Apparatus: An Abbe refractometer or a digital refractometer is used.

-

Procedure: A small drop of the this compound sample is placed on the prism of the refractometer.

-

Measurement: The instrument is calibrated, and the refractive index is read directly from the scale or digital display at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Synthesis of this compound

This compound is commercially synthesized via the esterification of phthalic anhydride with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The general workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical and chemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a basis for laboratory investigations. A comprehensive understanding of these properties is indispensable for the safe and effective use of this compound in research, development, and various industrial applications. The provided synthesis workflow further elucidates the manufacturing process of this important chemical compound.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. precisionlubrication.com [precisionlubrication.com]

An In-Depth Technical Guide to the Solubility of Dimethyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl Phthalate (DMP), a widely used organic compound. Understanding the solubility of DMP is critical for its application as a plasticizer, a solvent in formulations, and its use in various industrial and pharmaceutical processes, including the manufacturing of enteric coatings for medicines and as an insect repellent. This document details its solubility in a range of common organic solvents, provides a robust experimental protocol for solubility determination, and visualizes key processes related to its analysis and metabolism.

Solubility Profile of this compound

This compound is a colorless, oily liquid known for its high solubility in many organic solvents, a property attributable to its chemical structure which features a nonpolar aromatic ring and two polar carboxylate ester groups.[1] Conversely, it is only poorly soluble in water and non-polar aliphatic hydrocarbons.[2][3] Its broad miscibility is a key factor in its diverse applications.[2]

The following table summarizes the available quantitative and qualitative solubility data for DMP in several common organic solvents.

| Solvent Category | Organic Solvent | Temperature | Solubility / Miscibility | Reference |

| Alcohols | Ethanol | Room Temperature | Miscible | [2] |

| Methanol | Not Specified | Soluble | [2] | |

| Ethers | Diethyl Ether | Room Temperature | Miscible | [2] |

| Ketones | Acetone | Room Temperature | Soluble | [2] |

| Chlorinated Solvents | Chloroform | Room Temperature | Miscible / Soluble | [2] |

| Carbon Tetrachloride | Room Temperature | Slightly Soluble | [2] | |

| Aromatic Hydrocarbons | Benzene | Room Temperature | Soluble | [2] |

| Aliphatic Hydrocarbons | Petroleum Ether | Room Temperature | Practically Insoluble | [2][4] |

| Paraffin Hydrocarbons | Room Temperature | Insoluble | [2] | |

| n-Hexane | Room Temperature | Slightly Soluble | [2] | |

| Oils | Mineral Oil | 20 °C | 0.34 g / 100 g | [2][4] |

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

The data indicates that DMP exhibits high solubility in polar aprotic solvents like acetone, alcohols such as ethanol and methanol, and common chlorinated and aromatic hydrocarbons.[2] Its solubility is limited in non-polar aliphatic hydrocarbons like hexane and paraffin hydrocarbons.[2][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general protocol, based on the equilibrium shake-flask method, can be adapted. This method involves creating a saturated solution and subsequently determining the solute's concentration.[2]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Analytical balance

-

Glass vials with chemically resistant screw caps

-

Constant temperature orbital shaker, water bath, or magnetic stirrer with hot plate

-

Calibrated thermometers

-

Syringes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed with undissolved solute remaining. b. Accurately add a known volume or mass of the desired organic solvent to the vial.[2] c. Securely cap the vial to prevent any solvent evaporation during the experiment.[2]

-

Equilibration: a. Place the vial in a constant temperature bath or shaker set to the desired experimental temperature.[2] b. Agitate the mixture vigorously for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved phases.[2] The required time can vary based on the solvent and temperature.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to permit the excess DMP to settle.[2] b. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.[2] c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is essential to remove any suspended microparticles, which would otherwise lead to an overestimation of solubility.[2]

-

Sample Analysis: a. Dilute the filtered saturated solution with a known volume of fresh solvent to a concentration that falls within the linear dynamic range of the analytical instrument.[2] b. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to accurately determine the concentration of DMP.[2]